3-Chloro-5-fluoro-1,7-naphthyridin-8(7H)-one
Description
Properties
Molecular Formula |
C8H4ClFN2O |
|---|---|
Molecular Weight |
198.58 g/mol |
IUPAC Name |
3-chloro-5-fluoro-7H-1,7-naphthyridin-8-one |
InChI |
InChI=1S/C8H4ClFN2O/c9-4-1-5-6(10)3-12-8(13)7(5)11-2-4/h1-3H,(H,12,13) |
InChI Key |
UGXRLXHHEJZKQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1C(=CNC2=O)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-fluoro-1,7-naphthyridin-8(7H)-one typically involves multi-step reactions starting from readily available precursors. One common method includes:
Nitration: Introduction of nitro groups to the naphthyridine ring.
Reduction: Conversion of nitro groups to amines.
Halogenation: Introduction of chlorine and fluorine atoms under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The chlorine atom at position 3 and fluorine at position 5 participate in nucleophilic substitutions under controlled conditions.
-
Example : Reaction with morpholine in DMF at 90°C yields 3-morpholino-5-fluoro-1,7-naphthyridin-8(7H)-one, retaining the fluorine substituent due to its stronger C–F bond stability .
Cross-Coupling Reactions
The compound undergoes palladium-catalyzed couplings, leveraging halogenated positions for bond formation.
-
Note : Fluorine typically remains inert during these reactions, enabling selective modification at the chlorine site .
Electrophilic Aromatic Substitution
Electron-deficient aromatic rings limit traditional electrophilic substitution but allow directed metalation strategies.
-
Example : Lithiation at position 4 (ortho to nitrogen) followed by quenching with CO₂ yields carboxylic acid derivatives .
Reduction and Oxidation
The ketone group at position 8 participates in redox reactions:
-
Limitation : Over-reduction of the aromatic ring is avoided by using mild conditions.
Heterocyclic Functionalization
The naphthyridine core undergoes cycloadditions and annulations:
Biological Activity Modulation
Derivatives synthesized via these reactions exhibit enhanced pharmacological properties:
Stability and Reactivity Trends
-
pH Sensitivity : Stable in neutral conditions but hydrolyzes under strong acidic/basic conditions, cleaving the lactam ring.
-
Thermal Stability : Decomposes above 250°C, limiting high-temperature applications.
Scientific Research Applications
Biological Activities
This compound exhibits a range of biological activities that make it a candidate for therapeutic applications:
- Anticancer Activity : Research indicates that 3-Chloro-5-fluoro-1,7-naphthyridin-8(7H)-one may inhibit specific protein kinases involved in cancer progression. In vitro studies have shown promising results against various cancer cell lines, suggesting its potential as an anticancer agent .
- Antimicrobial Properties : Similar compounds within the naphthyridine class have demonstrated antimicrobial activity against resistant strains of bacteria. The structural modifications in this compound may enhance this property, making it a candidate for developing new antibiotics .
- Protein Kinase Inhibition : The compound has been studied for its ability to inhibit protein tyrosine kinases such as c-Src. This inhibition is crucial in cancer therapy as it affects cell proliferation and survival pathways .
Anticancer Research
A series of derivatives based on the naphthyridine scaffold were synthesized and evaluated for their cytotoxic effects against human breast cancer cell lines (MCF7). Compounds similar to this compound exhibited IC50 values comparable to established chemotherapeutics like staurosporine, indicating significant anticancer potential .
Antimicrobial Studies
In studies evaluating the efficacy of naphthyridine derivatives against multi-drug resistant bacterial strains, compounds with similar structural features to this compound showed enhanced activity when used in combination with existing antibiotics. This suggests a role as an antibiotic adjuvant .
Comparison with Related Compounds
| Compound Name | Structural Characteristics | Unique Properties |
|---|---|---|
| 1,7-Naphthyridin-2(1H)-one | Lacks chlorine and fluorine | Different reactivity and properties |
| 3-Chloro-1,7-naphthyridin-2(1H)-one | Contains chlorine | Variations in chemical behavior |
| 6-Bromo-1,7-naphthyridin-8(7H)-one | Contains bromine at the 6-position | Different pharmacological profiles |
| 1,8-Naphthyridin derivatives | Varies in ring structure | Diverse biological activities including anti-inflammatory effects |
Mechanism of Action
The mechanism of action of 3-Chloro-5-fluoro-1,7-naphthyridin-8(7H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or DNA. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The following table summarizes key structural analogs of 3-chloro-5-fluoro-1,7-naphthyridin-8(7H)-one, highlighting substituent positions and molecular properties:
† Synthetic routes inferred from analogous procedures in .
Key Observations:
- Halogen Effects: Brominated analogs (e.g., 5-Bromo and 3-Bromo derivatives) exhibit higher molecular weights (~225 vs. ~214.58) and altered solubility profiles compared to the chloro-fluoro compound.
Halogenation Strategies
- Brominated Analogs : 5-Bromo-1,7-naphthyridin-8(7H)-one is synthesized via direct bromination or nucleophilic substitution, as described in . Similarly, 3-Bromo derivatives () may involve electrophilic aromatic substitution.
Catalytic Functionalization
RhIII-catalyzed C–H activation () enables regioselective introduction of aryl/heteroaryl groups. For example, 7-Benzyl-5-(p-tolyl)-3-(trifluoromethyl)-1,7-naphthyridin-8(7H)-one is synthesized via Rh-catalyzed coupling (72% yield, ). Such methods could be adapted for halogenation with appropriate directing groups.
Physicochemical Properties
Solubility and Stability
Spectroscopic Data
- NMR Trends : Aromatic protons in brominated analogs (e.g., δ 7.57–8.92 ppm, ) align with deshielding effects of halogens. The target compound’s ¹H NMR would show similar shifts, with fluorine causing additional splitting (e.g., J = 7–10 Hz for F–C coupling).
- Crystallography : 4-Chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H)-one () exhibits bond angles (e.g., C13–Cl11: 119.71°) and torsion angles influenced by substituent steric effects.
Biological Activity
3-Chloro-5-fluoro-1,7-naphthyridin-8(7H)-one is a heterocyclic compound that belongs to the naphthyridine family. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural features, including the presence of chlorine and fluorine atoms, contribute to its distinct biological properties.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including breast cancer (MCF7) and others. The compound has been shown to inhibit protein tyrosine kinases, particularly c-Src, which plays a crucial role in cancer cell proliferation and survival .
Case Study: Cytotoxic Activity
A study evaluating a series of naphthyridine derivatives found that compounds similar to this compound displayed IC50 values indicating potent cytotoxicity against cancer cells. For example, derivatives with similar structures showed IC50 values ranging from 1.47 to 7.88 μM against MCF7 cells, suggesting that modifications in the naphthyridine structure can enhance anticancer activity .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. It has been tested against various bacterial strains and has shown promising results in inhibiting growth compared to standard antibiotics like ciprofloxacin and vancomycin. In particular, derivatives of naphthyridine have demonstrated significant antibacterial activity against multidrug-resistant strains of Staphylococcus aureus and Escherichia coli .
Table: Comparative Antimicrobial Activity of Naphthyridine Derivatives
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | S. aureus | < 10 μg/mL |
| 1-Cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine | E. coli | 12 μg/mL |
| 7-(1-Aminocyclopropyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine | Pseudomonas aeruginosa | 15 μg/mL |
The biological activity of this compound can be attributed to its ability to interact with specific biological targets. The compound’s structure allows it to inhibit key enzymes involved in cellular signaling pathways related to cancer progression and microbial resistance.
Structure-Activity Relationship (SAR)
Understanding the SAR of naphthyridine derivatives is crucial for optimizing their biological activity. Modifications at various positions on the naphthyridine ring can significantly impact their potency and selectivity towards specific targets. For instance, the introduction of halogen substituents has been shown to enhance lipophilicity and metabolic stability, which are critical for drug development .
Q & A
Basic Questions
Q. What are the primary synthetic routes to 3-Chloro-5-fluoro-1,7-naphthyridin-8(7H)-one, and what reaction conditions are critical for optimizing yield?
- Answer : The compound can be synthesized via:
- Modified Skraup Reaction : Starting from substituted pyridine precursors, cyclization under acidic conditions forms the 1,7-naphthyridine core. For example, 3-acetyl-2-chloropyridine derivatives react with nucleophiles to form substituted naphthyridines (e.g., 5-methyl-6,8-diphenyl-1,7-naphthyridine) .
- Hydrolysis of Aminonaphthyridines : 1,7-Naphthyridin-8-amine undergoes hydrolysis in 70% H2SO4 under reflux to yield the corresponding naphthyridinone .
- Chlorination/Fluorination : Chloro and fluoro substituents can be introduced using POCl3 or fluorinating agents. For instance, 1,7-naphthyridin-8(7H)-one reacts with POCl3 under reflux to form 8-chloro derivatives (72% yield) .
- Critical Conditions : Reaction time (e.g., 12–75 min for chlorination), temperature (reflux), and stoichiometry of halogenating agents significantly affect yield and regioselectivity.
Q. How does tautomerism affect the spectroscopic characterization of 1,7-naphthyridinones, and what techniques confirm the keto form dominance?
- Answer : 1,7-Naphthyridinones predominantly exist in the keto tautomeric form (e.g., 1,7-naphthyridin-8(7H)-one) rather than the enol form. This is confirmed by:
- IR Spectroscopy : Strong carbonyl (C=O) absorption bands at ~1700 cm<sup>−1</sup> indicate keto dominance .
- <sup>1</sup>H NMR : Absence of broad hydroxyl (-OH) signals in nonpolar solvents supports the keto form .
- Solid-State Analysis : X-ray crystallography of analogs (e.g., 4-chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H)-one) confirms keto tautomerism .
Q. What role do chloro and fluoro substituents play in the reactivity and stability of 1,7-naphthyridinones during synthesis?
- Answer :
- Chloro Substituents : Enhance electrophilicity at adjacent positions, facilitating nucleophilic substitution reactions (e.g., amination or hydroxylation). Chlorination via POCl3 is regioselective for the 8-position .
- Fluoro Substituents : Increase metabolic stability and electron-withdrawing effects, altering π-π stacking in crystallography and modulating biological activity (e.g., antibacterial properties) .
Advanced Research Questions
Q. How can mechanistic insights from the Gabriel-Colman rearrangement inform the design of novel 1,7-naphthyridinone derivatives?
- Answer : The Gabriel-Colman rearrangement involves ring expansion of quinolinimides to naphthyridinones via alkoxide-induced intermediates. Key steps include:
- Formation of Amide Intermediates : N-substituted quinolinamic esters rearrange into naphthyridinones under mild conditions .
- Regiochemical Control : Substituents on the starting material dictate the position of hydroxyl and alkyl groups in the product. This mechanism enables the synthesis of 6- or 8-substituted derivatives (e.g., 6-substituted 5-hydroxy-1,7-naphthyridin-8(7H)-one) .
- Application : Use labeled substrates (e.g., deuterated amines) to track rearrangement pathways and optimize regioselectivity for polyhalogenated targets.
Q. What contradictions exist in the literature regarding the spectral data of halogenated 1,7-naphthyridinones, and how can they be resolved experimentally?
- Answer :
- Contradictions : Discrepancies in <sup>1</sup>H NMR chemical shifts for chloro-fluoro derivatives may arise from solvent polarity or tautomeric equilibria. For example, hydroxy vs. keto forms in polar solvents can shift proton signals .
- Resolution Strategies :
- Variable Temperature NMR : Analyze spectra at low temperatures to freeze tautomeric forms.
- Cross-Validation with X-ray Data : Compare solution-phase NMR with solid-state structures (e.g., 4-chloro-7-hydroxy-6-methyl derivative) to confirm assignments .
Q. What strategies are effective in overcoming low yields in multi-step syntheses of polyhalogenated 1,7-naphthyridinones?
- Answer :
- Step Optimization :
- Halogenation : Use excess POCl3 (3 equivalents) at 110°C for 3 hours to maximize chlorination yield (67% for 5,8-dichloro derivatives) .
- Protection/Deprotection : Temporarily protect reactive sites (e.g., amines) during fluorination to prevent side reactions.
- Catalysis : Transition-metal catalysts (e.g., Pd/Cu) can enhance cross-coupling steps for fluorine introduction .
- Purification : Employ column chromatography with gradient elution (e.g., hexane/EtOAc) to separate halogenated isomers .
Methodological Notes
- Synthesis : Prioritize one-pot reactions (e.g., Skraup cyclization followed by halogenation) to reduce purification steps .
- Characterization : Combine IR, NMR, and X-ray crystallography to unambiguously assign tautomeric forms and substituent positions .
- Mechanistic Studies : Use isotopic labeling (e.g., <sup>15</sup>N) or kinetic analysis to elucidate reaction pathways for halogenated derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
